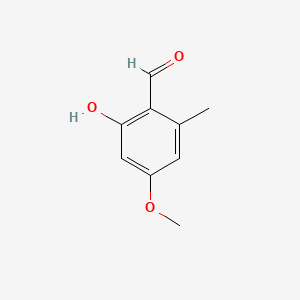

2-Hydroxy-4-methoxy-6-methylbenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Hydroxy-4-methoxybenzaldehyde” is an isomer of vanillin and a potential tyrosinase inhibitor present in African medicinal plants . It’s also the main component of root bark essential oil of Periploca sepium Bunge .

Synthesis Analysis

“2-Hydroxy-4-methoxybenzaldehyde” was used in the synthesis of Schiff base ligand . Urolithin M7, one of the urolithins, has also been synthesized from 2-hydroxy-4-methoxybenzaldehyde using the inverse electron-demand Diels–Alder reaction .Molecular Structure Analysis

The molecular formula for “2-Hydroxy-4-methoxybenzaldehyde” is C8H8O3, and its molecular weight is 152.15 . For “4-Hydroxy-2-methoxy-6-methylbenzaldehyde”, the molecular formula is C9H10O3, and its average mass is 166.174 Da .Physical And Chemical Properties Analysis

For “2-Hydroxy-4-methoxybenzaldehyde”, its melting point is 41-43 °C . For “4-Hydroxy-2-methoxy-6-methylbenzaldehyde”, its density is 1.2±0.1 g/cm3, boiling point is 333.0±37.0 °C at 760 mmHg, and flash point is 137.2±20.0 °C .Aplicaciones Científicas De Investigación

Essential Oil Component

2-Hydroxy-4-methoxybenzaldehyde is the main component of root bark essential oil of Periploca sepium Bunge . Essential oils are widely used in aromatherapy, personal care products, and as natural additives in food and beverages.

Tyrosinase Inhibitor

This compound is a potential tyrosinase inhibitor present in African medicinal plants . Tyrosinase inhibitors are of great interest in the field of medicine and cosmetics, as they can be used for the treatment of skin hyperpigmentation and as whitening agents.

Synthesis of Schiff Base Ligand

2-Hydroxy-4-methoxybenzaldehyde has been used in the synthesis of Schiff base ligands . Schiff bases are versatile compounds that have a wide range of applications, including catalysis, medicinal chemistry, and as ligands in coordination chemistry.

Intermediate for Synthesis of Liquid Crystal

This compound is also used as an intermediate for the synthesis of liquid crystals . Liquid crystals are used in a variety of applications, including displays (LCDs), sensors, and optical devices.

Pharmaceutical Intermediate

2-Hydroxy-4-methoxybenzaldehyde is used as a pharmaceutical intermediate . Pharmaceutical intermediates are crucial in the production of active pharmaceutical ingredients (APIs).

Antimicrobial Agent

4-Methoxysalicylaldehyde, isolated from Periploca sepium, has shown antimicrobial activities against six foodborne bacteria . This suggests its potential use as a natural antimicrobial agent in food preservation.

Organic Compound Synthesis

4-Methoxysalicylaldehyde is a useful building block for the synthesis of a large number of organic molecules and natural products such as chalcones, flavanones, and coumarins . These compounds have various applications in medicinal chemistry and drug discovery.

Preparation of Therapeutic Agents

This compound has a range of industrial applications in the preparation of therapeutic agents . Therapeutic agents are used to treat or manage diseases, and the development of new agents is a key focus of pharmaceutical research.

Mecanismo De Acción

Target of Action

The primary target of 2-Hydroxy-4-methoxy-6-methylbenzaldehyde, also known as 4-Methoxy-6-methylsalicylaldehyde, is Tyrosinase . Tyrosinase is a key enzyme in the production of melanin, a pigment that gives color to our skin, hair, and eyes.

Mode of Action

2-Hydroxy-4-methoxy-6-methylbenzaldehyde acts as an inhibitor of Tyrosinase . By binding to this enzyme, it prevents the conversion of tyrosine into melanin, thereby reducing the production of melanin.

Biochemical Pathways

The compound affects the melanogenesis pathway . This pathway is responsible for the production of melanin. By inhibiting Tyrosinase, the compound disrupts this pathway, leading to a decrease in melanin production.

Result of Action

The molecular and cellular effects of the compound’s action result in a decrease in melanin production . This could potentially lead to a lightening of skin color, making the compound of interest in the treatment of hyperpigmentation disorders.

Propiedades

IUPAC Name |

2-hydroxy-4-methoxy-6-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-7(12-2)4-9(11)8(6)5-10/h3-5,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWVXCBZZYBRAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4-methoxy-6-methylbenzaldehyde | |

CAS RN |

34883-08-4 |

Source

|

| Record name | 2-hydroxy-4-methoxy-6-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

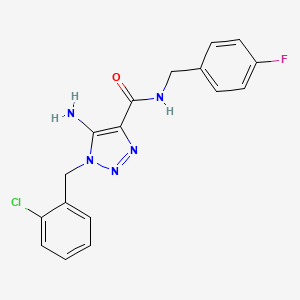

![(2E,NE)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide](/img/structure/B2816274.png)

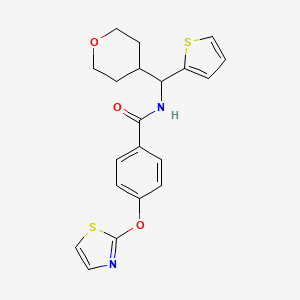

![N-(2,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2816276.png)

![4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2816278.png)

![N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2816280.png)

![ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate](/img/structure/B2816284.png)

![2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B2816285.png)

![1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide](/img/structure/B2816291.png)

![(E)-N-[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2816297.png)